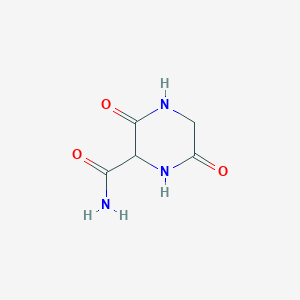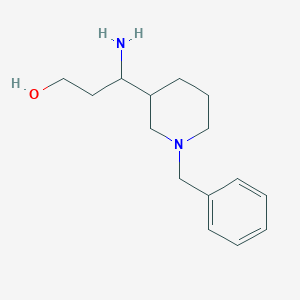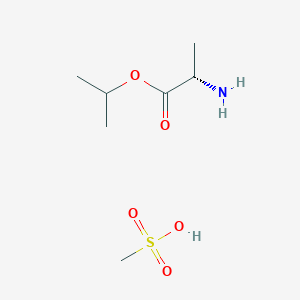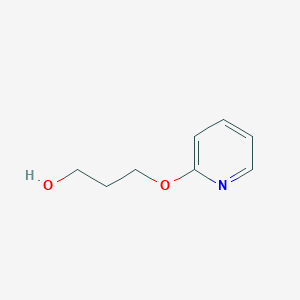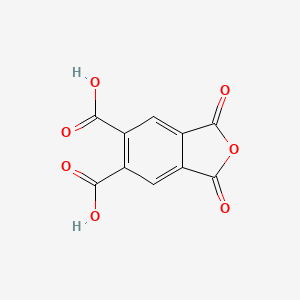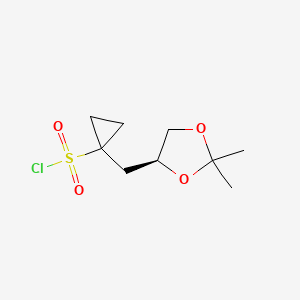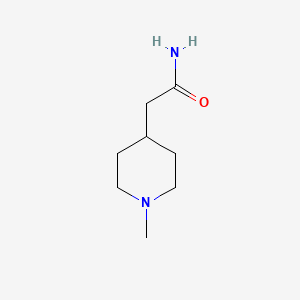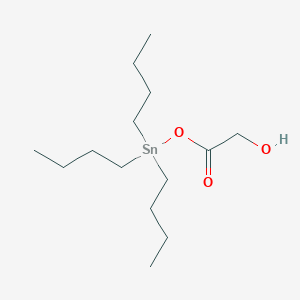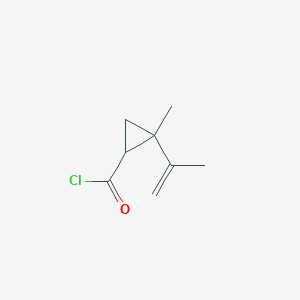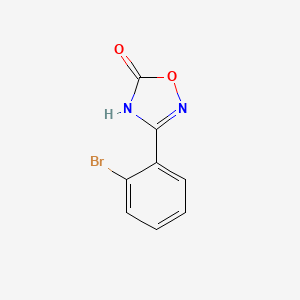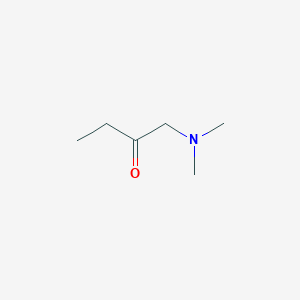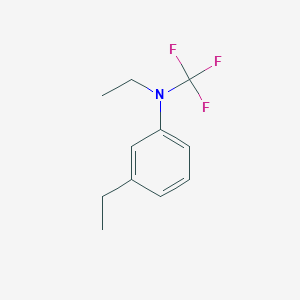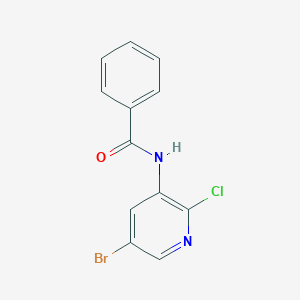
N-(5-bromo-2-chloropyridin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Bromo-2-chloro-3-pyridinyl)benzamide is a chemical compound with the molecular formula C12H8BrClN2O It is characterized by the presence of a bromine atom at the 5th position, a chlorine atom at the 2nd position of the pyridine ring, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-chloro-3-pyridinyl)benzamide typically involves the reaction of 5-bromo-2-chloropyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
5-Bromo-2-chloropyridine+Benzoyl chlorideBase, RefluxN-(5-Bromo-2-chloro-3-pyridinyl)benzamide
Industrial Production Methods
Industrial production methods for N-(5-Bromo-2-chloro-3-pyridinyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
N-(5-Bromo-2-chloro-3-pyridinyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the reagents used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or partially reduced derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
科学研究应用
N-(5-Bromo-2-chloro-3-pyridinyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(5-Bromo-2-chloro-3-pyridinyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide
- 5-Bromo-2-chloro-3-nitropyridine
Uniqueness
N-(5-Bromo-2-chloro-3-pyridinyl)benzamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the benzamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H8BrClN2O |
|---|---|
分子量 |
311.56 g/mol |
IUPAC 名称 |
N-(5-bromo-2-chloropyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-6-10(11(14)15-7-9)16-12(17)8-4-2-1-3-5-8/h1-7H,(H,16,17) |
InChI 键 |
WBQBLWRKXJVLGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=CC(=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


